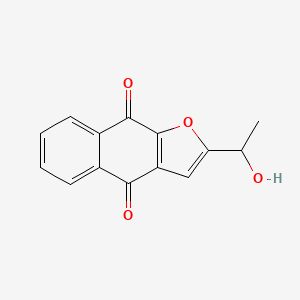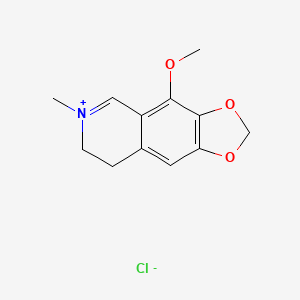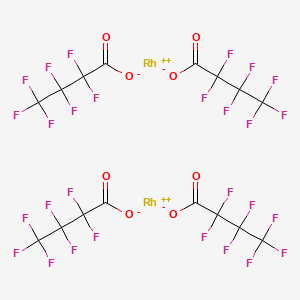
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)
Overview
Description
Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) is a complex compound with the molecular formula C16F28O8Rh2 and a molecular weight of 1057.93 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Rhodium(II) perfluorobutyrate dimer, also known as Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh), is a catalyst used in organic synthesis . The primary targets of this compound are the reactant molecules in the reactions it catalyzes .
Mode of Action
As a catalyst, Rhodium(II) perfluorobutyrate dimer facilitates chemical reactions by lowering the activation energy required for the reaction to proceed . It interacts with the reactant molecules, forming intermediate complexes that can easily convert to the products .
Biochemical Pathways
The Rhodium(II) perfluorobutyrate dimer is involved in the catalytic preparation of macrocycles and in the efficient synthesis of chiral β-substituted (E)-crotylsilanes . These reactions are part of larger biochemical pathways in organic synthesis .
Result of Action
The result of the action of Rhodium(II) perfluorobutyrate dimer is the efficient conversion of reactants to products in the reactions it catalyzes . This can lead to the formation of complex organic compounds, including macrocycles and chiral β-substituted (E)-crotylsilanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) typically involves the reaction of rhodium salts with 2,2,3,3,4,4,4-heptafluorobutanoic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade rhodium salts and heptafluorobutanoic acid, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species using suitable reducing agents.
Substitution: The heptafluorobutanoato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Rhodium, tetrakis[μ-(2,2-dimethylpropanoato-κO:κO’)]di-, (Rh-Rh)
- Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanamidato-κN:κO)]di-, (Rh-Rh)
Uniqueness
Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO’)]di-, (Rh-Rh) is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The presence of heptafluorobutanoato ligands enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXPORMMOBRMR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F28O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896994 | |
| Record name | Rhodium(II) perfluorobutyrate dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1057.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73755-28-9 | |
| Record name | Rhodium(II) perfluorobutyrate dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


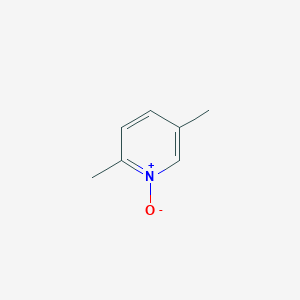


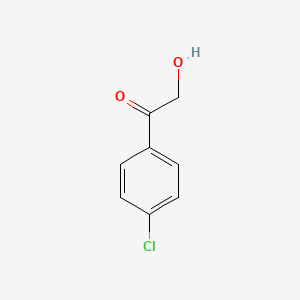

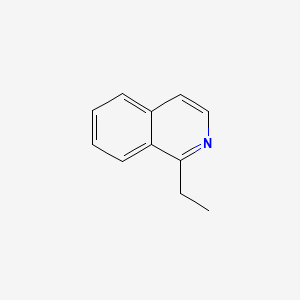
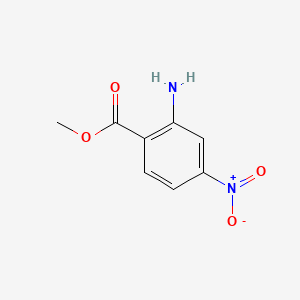
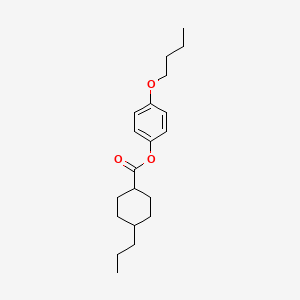

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)
